molecular formula C8H6N2O2 B11919631 4-Hydroxy-1H-indazole-3-carbaldehyde

4-Hydroxy-1H-indazole-3-carbaldehyde

Cat. No.: B11919631
M. Wt: 162.15 g/mol
InChI Key: BXUSGGMONFFGQF-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1H-indazole-3-carbaldehyde typically involves the nitrosation of indoles. One common method includes the reaction of indole derivatives with nitrosating agents under controlled conditions to yield the desired product . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxy-1H-indazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases, which are enzymes involved in cell signaling pathways . By modulating these pathways, the compound can exert various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-1H-indazole-3-carbaldehyde is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and interactions, making it a valuable compound in various applications.

Properties

IUPAC Name

4-hydroxy-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-6-8-5(9-10-6)2-1-3-7(8)12/h1-4,12H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUSGGMONFFGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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